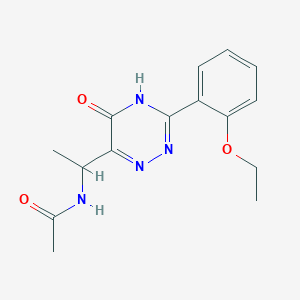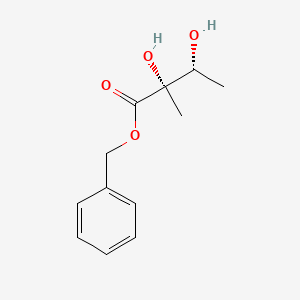
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of complex organic compounds with specific functional groups, such as pyridinium salts and their derivatives, are of significant interest in the field of organic chemistry. These compounds often exhibit unique physical and chemical properties that make them valuable for various applications in material science, catalysis, and as intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, including functionalization, halogenation, and the formation of heterocyclic structures. For example, compounds involving bis(trimethylsilyl) intermediates and Williamson ether synthesis have been developed to create structures with specific functional groups and molecular frameworks (Baranová et al., 2017).
Molecular Structure Analysis
X-ray diffraction (XRD) analysis is a common method for determining the molecular structure of complex compounds. This technique provides detailed information about the arrangement of atoms within a molecule and the nature of its crystalline structure (Chekhlov, 2004).
Chemical Reactions and Properties
Complex organic molecules often participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. The functional groups present in these molecules, such as hydroxy, bromo, or methyl groups, play a crucial role in determining their reactivity and the types of reactions they can undergo (Fraser et al., 1997).
Physical Properties Analysis
The physical properties of complex molecules, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. For instance, the introduction of bromine or other halogens into a molecule can significantly alter its physical properties (Reus et al., 2012).
Chemical Properties Analysis
The chemical properties of complex organic molecules are determined by their functional groups and molecular structure. These properties include acidity, basicity, reactivity towards acids and bases, and the ability to form complexes with metals or other molecules (Bhaumik et al., 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Fraser et al. (1997) described a high-yield route to synthesize valuable halomethyl-substituted bipyridine derivatives, which may be related to the chemical structure of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide. The process involves a trimethylsilyl intermediate, highlighting a method for creating structurally similar compounds (Fraser, Anastasi, & Lamba, 1997).
Iturrino et al. (1987) synthesized 3,5-bis-(halomethyl)pyrazoles, closely related to the molecular structure of interest. These compounds showed significant cytostatic and trichomonacide activities, illustrating the potential biological activity of similar structures (Iturrino, Navarro, Rodríguez-Franco, Contreras, Escario, Martínez, & Pardo, 1987).
Photoluminescence and Optical Properties
- A study by Osawa et al. (2017) on silver(I) bromide complexes with diphosphine ligands, which are structurally related to 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide, showed efficient blue thermally activated delayed fluorescence. This suggests potential applications in photoluminescent materials (Osawa, Hashimoto, Kawata, & Hoshino, 2017).
Biological and Medical Research
- Lin and Liu (1985) researched acyclic nucleosides structurally akin to the compound of interest, finding potent inhibition of uridine phosphorylase. This indicates potential therapeutic applications in treating diseases related to nucleoside metabolism (Lin & Liu, 1985).
Polymer Science
- A study by Morozova et al. (2017) on cationic polyelectrolytes, which might include similar ionic compounds, focused on synthesizing ionic diols in high purity. This research could be relevant for developing materials with unique electronic properties (Morozova, Shaplov, Lozinskaya, Vlasov, Sardón, Mecerreyes, & Vygodskii, 2017).
Material Science and Synthesis
- The work by Wagner and Nuyken (2003) on benzyl bromide functionalized poly(phenyleneethynylene)s provides insights into the synthesis and application of halogen-functionalized aromatic compounds, potentially applicable to derivatives of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide in material science (Wagner & Nuyken, 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves the reaction of 2-methyl-4,5-bis(hydroxymethyl)pyridine with benzyl bromide in the presence of a base to form the benzylated pyridine intermediate. This intermediate is then reacted with deuterated hydrobromic acid to form the final product.", "Starting Materials": [ "2-methyl-4,5-bis(hydroxymethyl)pyridine", "benzyl bromide", "base", "deuterated hydrobromic acid" ], "Reaction": [ "Step 1: 2-methyl-4,5-bis(hydroxymethyl)pyridine is dissolved in a suitable solvent and a base such as potassium carbonate is added.", "Step 2: Benzyl bromide is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature and for a suitable time.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 4: The organic layer is dried and concentrated to obtain the benzylated pyridine intermediate.", "Step 5: The benzylated pyridine intermediate is dissolved in deuterated hydrobromic acid and the reaction is allowed to proceed at a suitable temperature and for a suitable time.", "Step 6: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 7: The organic layer is dried and concentrated to obtain the final product, 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide." ] } | |
Numéro CAS |
82896-37-5 |
Nom du produit |
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide |
Formule moléculaire |
C₁₅H₁₆D₂BrNO₃ |
Poids moléculaire |
342.22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)





